molecular formula C20H20ClN5O2S2 B2442561 10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892729-42-9

10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2442561
CAS No.: 892729-42-9
M. Wt: 461.98
InChI Key: BBRKGPGDRROGPR-UHFFFAOYSA-N
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Description

10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that belongs to the class of triazolothienopyrimidines. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a cycloheptyl group, and a chlorophenylsulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the core structure.

    Introduction of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the core structure using chlorophenylsulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Cycloheptyl Group: This step involves the nucleophilic substitution reaction where the cycloheptyl group is introduced to the core structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening for reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as a reversible inhibitor of urea transporter B (UT-B), targeting an intracellular site in a urea-competitive manner . This interaction leads to a decrease in maximum urinary concentration and an increase in urination volume .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine lies in its specific combination of substituents and core structure, which confer distinct chemical and biological properties. Its ability to selectively inhibit urea transporter B with minimal cytotoxicity makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-cycloheptyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S2/c21-13-6-5-9-15(12-13)30(27,28)20-19-23-18(22-14-7-3-1-2-4-8-14)17-16(10-11-29-17)26(19)25-24-20/h5-6,9-12,14H,1-4,7-8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRKGPGDRROGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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